molecular formula C24H29N5O3 B2816980 3-((1-(6-isopropoxynicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034365-07-4

3-((1-(6-isopropoxynicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2816980
CAS No.: 2034365-07-4
M. Wt: 435.528
InChI Key: KMIWMSWPGWTGHB-UHFFFAOYSA-N
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Description

“3-((1-(6-isopropoxynicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1-(6-isopropoxynicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the nicotinoyl group: This step involves the acylation of the piperidine ring with 6-isopropoxynicotinic acid or its derivatives.

    Formation of the triazole ring: This can be done through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Final assembly: The triazole and piperidine intermediates are coupled together, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow chemistry: Implementing continuous flow processes to enhance scalability.

    Purification: Employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or triazole rings.

    Reduction: Reduction reactions can occur, especially at the nicotinoyl group.

    Substitution: Various substitution reactions can take place, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Oxidized derivatives of the piperidine or triazole rings.

    Reduction products: Reduced forms of the nicotinoyl group.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole-containing compounds can:

    Inhibit enzymes: By binding to the active site and blocking substrate access.

    Modulate receptors: By interacting with receptor sites and altering their activity.

    Disrupt cellular processes: By interfering with key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with broad biological activity.

    Nicotinic acid derivatives: Compounds with similar nicotinoyl groups.

    Piperidine derivatives: Compounds containing the piperidine ring.

Uniqueness

“3-((1-(6-isopropoxynicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” is unique due to its combination of a triazole ring, a nicotinoyl group, and a piperidine ring, which may confer unique biological properties and synthetic versatility.

Properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-16(2)32-22-9-8-19(15-25-22)23(30)28-12-10-18(11-13-28)14-21-26-27-24(31)29(21)20-7-5-4-6-17(20)3/h4-9,15-16,18H,10-14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIWMSWPGWTGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CN=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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